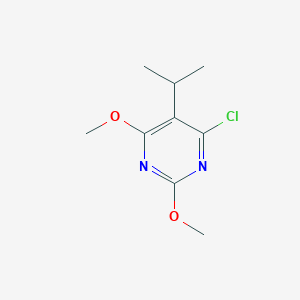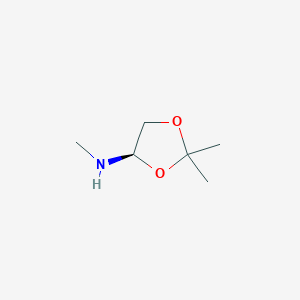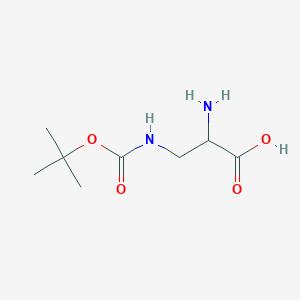![molecular formula C26H25NO4S B3317652 L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- CAS No. 96865-72-4](/img/structure/B3317652.png)
L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)-
概要
説明
L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- is a synthetic derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a triphenylmethyl group and a propenyloxycarbonyl group, which modify the properties and reactivity of the parent amino acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- typically involves the protection of the thiol group of L-cysteine with a triphenylmethyl group. This is followed by the introduction of the propenyloxycarbonyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to regenerate the free thiol group.
Substitution: The propenyloxycarbonyl group can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pH levels, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can lead to the formation of disulfides, while substitution reactions can yield various derivatives depending on the nucleophile used.
科学的研究の応用
L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme activity.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- involves its interaction with various molecular targets. The compound can modify proteins by forming covalent bonds with thiol groups, affecting their structure and function. This can influence various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(benzyl)-
- L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(methyl)-
Uniqueness
L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- is unique due to the presence of the bulky triphenylmethyl group, which can significantly alter its reactivity and interactions compared to other similar compounds. This makes it particularly useful in specific synthetic and research applications where steric hindrance and specific reactivity are desired.
特性
IUPAC Name |
(2R)-2-(prop-2-enoxycarbonylamino)-3-tritylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c1-2-18-31-25(30)27-23(24(28)29)19-32-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-17,23H,1,18-19H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOBCBHGUPRUJY-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide](/img/structure/B3317610.png)

![Ethanol, 2-[bis[2-(docosyloxy)ethyl]amino]-](/img/structure/B3317620.png)
![4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B3317627.png)

![5-Aminobenzo[b]thiophene Hydrochloride](/img/structure/B3317640.png)


![8-Azabicyclo[5.2.0]nonan-9-one](/img/structure/B3317649.png)


![3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole](/img/structure/B3317673.png)
